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molecular formula C9H6BrN3O3 B1384465 6-bromo-7-methyl-8-nitroquinazolin-4(3H)-one CAS No. 943605-86-5

6-bromo-7-methyl-8-nitroquinazolin-4(3H)-one

Cat. No. B1384465
M. Wt: 284.07 g/mol
InChI Key: CJILNCRDZNSZDV-UHFFFAOYSA-N
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Patent
US08557830B2

Procedure details

6-Bromo-7-methyl-8-nitroquinazolin-4(3H)-one (4.8 g, 17 mmol) was suspended in EtOH (500 ml) and degassed using a vacuum line. The mixture was then evacuated with nitrogen and 10% Pd/C (1.4 g) was added under a positive flow of nitrogen. The reaction was then placed under a hydrogen atmosphere with a large balloon while stirring. After 4 days, the reaction was filtered through a pad of celite. The filtrate was reduced under vacuum and the residue was triturated with ether to give 8-amino-7-methylquinazolin-4(3H)-one as an off white solid. MS Found: (ESI pos. ion) m/z 176 (M+H+).
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:9](=[C:10]([N+:13]([O-])=O)[C:11]=1[CH3:12])[N:8]=[CH:7][NH:6][C:5]2=[O:16]>CCO>[NH2:13][C:10]1[C:11]([CH3:12])=[CH:2][CH:3]=[C:4]2[C:9]=1[N:8]=[CH:7][NH:6][C:5]2=[O:16]

Inputs

Step One
Name
Quantity
4.8 g
Type
reactant
Smiles
BrC=1C=C2C(NC=NC2=C(C1C)[N+](=O)[O-])=O
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
degassed
CUSTOM
Type
CUSTOM
Details
The mixture was then evacuated with nitrogen and 10% Pd/C (1.4 g)
ADDITION
Type
ADDITION
Details
was added under a positive flow of nitrogen
FILTRATION
Type
FILTRATION
Details
the reaction was filtered through a pad of celite
CUSTOM
Type
CUSTOM
Details
the residue was triturated with ether

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
NC=1C(=CC=C2C(NC=NC12)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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